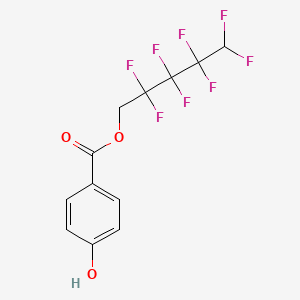![molecular formula C8H8F6O B14309601 1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 113407-88-8](/img/structure/B14309601.png)
1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(trifluoromethyl)-7-oxabicyclo[221]heptane is a unique compound characterized by its bicyclic structure and the presence of trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride as starting materials . The reaction proceeds through a series of steps, including coupling and hydrogenation reactions, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
化学反応の分析
Types of Reactions
1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Electrophilic Addition: The compound reacts with electrophiles, leading to the addition of substituents to the bicyclic core.
N-Substitution: Reactions with electrophilic, alkylating, and acylating reagents.
Hydrogenation: The compound can be hydrogenated over catalysts such as Raney nickel.
Common Reagents and Conditions
Electrophilic Addition: Soft electrophiles and halogens are commonly used.
N-Substitution: Electrophilic, alkylating, and acylating reagents.
Hydrogenation: Raney nickel catalyst under hydrogen atmosphere.
Major Products
The major products formed from these reactions include regioisomers and substituted derivatives of the bicyclic core .
科学的研究の応用
1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers to enhance their thermal stability and chemical resistance.
Biology and Medicine:
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The mechanism of action of 1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets through its trifluoromethyl groups and bicyclic structure. These interactions can influence various pathways, leading to the desired chemical or biological effects .
類似化合物との比較
Similar Compounds
1,4-Bis(3,4-dicarboxyphenoxy)cyclohexane: Used in the synthesis of polyimides.
1,4-Bis(4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane: Utilized in the preparation of polyamides.
Uniqueness
1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane is unique due to its combination of trifluoromethyl groups and a bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals .
特性
CAS番号 |
113407-88-8 |
|---|---|
分子式 |
C8H8F6O |
分子量 |
234.14 g/mol |
IUPAC名 |
1,4-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H8F6O/c9-7(10,11)5-1-2-6(15-5,4-3-5)8(12,13)14/h1-4H2 |
InChIキー |
OUHDXFMPKFUEMV-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(O2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


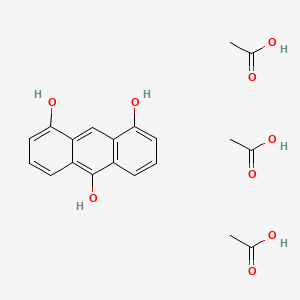
![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
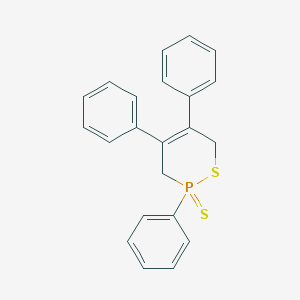
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
silane](/img/structure/B14309553.png)
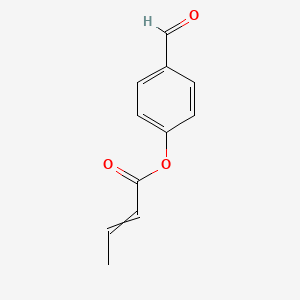
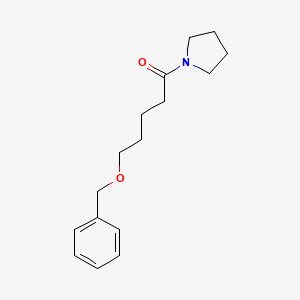

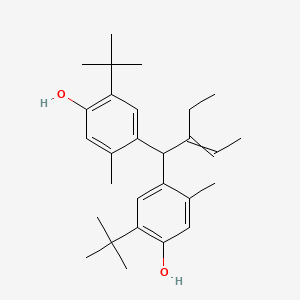
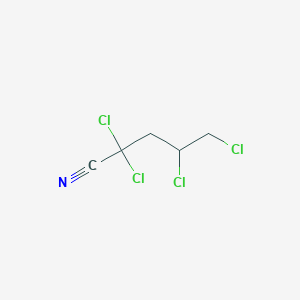
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
